Methyl 3-(bromomethyl)-6-chloropicolinate Methyl 3-(bromomethyl)-6-chloropicolinate
Brand Name: Vulcanchem
CAS No.: 1201924-34-6
VCID: VC8216833
InChI: InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3
SMILES: COC(=O)C1=C(C=CC(=N1)Cl)CBr
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol

Methyl 3-(bromomethyl)-6-chloropicolinate

CAS No.: 1201924-34-6

Cat. No.: VC8216833

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(bromomethyl)-6-chloropicolinate - 1201924-34-6

Specification

CAS No. 1201924-34-6
Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
IUPAC Name methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3
Standard InChI Key ZFICKJVDIPJFIA-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=N1)Cl)CBr
Canonical SMILES COC(=O)C1=C(C=CC(=N1)Cl)CBr

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate, reflecting its pyridine backbone substituted with chlorine at the 6-position, a bromomethyl group at the 3-position, and a methyl ester at the 2-position . Its molecular formula C8H7BrClNO2\text{C}_8\text{H}_7\text{BrClNO}_2 confirms the presence of halogens (Br, Cl) and functional groups (ester, bromomethyl) critical for reactivity .

Structural Insights

The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine and bromine substituents, enhances its susceptibility to nucleophilic substitution reactions. The bromomethyl group at the 3-position is particularly reactive, enabling further functionalization through alkylation or cross-coupling reactions.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves bromination of methyl 6-chloro-3-methylpicolinate using NN-bromosuccinimide (NBS) under radical initiation conditions. This method leverages the selectivity of NBS for allylic or benzylic positions, ensuring high regioselectivity for the bromomethyl group. Typical reaction conditions include:

  • Reactants: Methyl 6-chloro-3-methylpicolinate, NBS, benzoyl peroxide (initiator).

  • Solvent: Tetrachloromethane or dichloromethane.

  • Temperature: Reflux conditions (60–80°C).

  • Yield: Reported yields range from 65% to 85% after purification.

Physical and Chemical Properties

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight264.50 g/mol
LogP (Partition Coefficient)2.54
Rotatable Bond Count3
Polar Surface Area39 Ų
Heavy Atom Count13

Stability and Reactivity

The compound is sensitive to moisture and light, requiring storage under inert conditions. Its bromomethyl group readily participates in nucleophilic substitutions, making it prone to degradation in protic solvents .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Methyl 3-(bromomethyl)-6-chloropicolinate is predominantly used to introduce bromomethyl functionalities into larger molecules. For example:

  • Anticancer Agents: Bromomethyl groups are pivotal in synthesizing kinase inhibitors targeting oncogenic pathways.

  • Antimicrobials: Hybrid molecules incorporating halogenated pyridines exhibit enhanced bioavailability and target binding.

Case Study: Functionalization Reactions

In a recent study, the compound was reacted with primary amines to yield secondary amines via nucleophilic substitution, demonstrating its utility in constructing nitrogen-containing heterocycles.

SupplierPurity (%)Pack SizePrice (USD)Lead Time
ChemScene LLC98100 mg8515 days
Anichem, Inc901 g54412 days
Advanced ChemBlock Inc981 g1,23230 days

Data sourced from ChemSpace .

Regional Availability

Suppliers are concentrated in the United States and China, reflecting the global distribution of specialty chemical manufacturers .

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